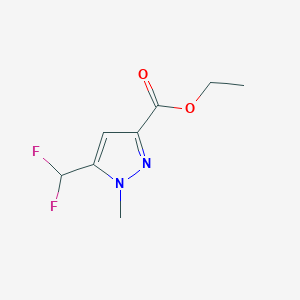

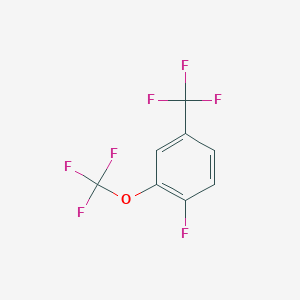

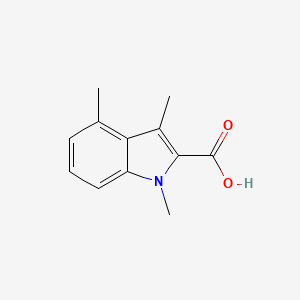

![molecular formula C9H14O2 B1404560 Spiro[2.5]octane-5-carboxylic acid CAS No. 1314390-66-3](/img/structure/B1404560.png)

Spiro[2.5]octane-5-carboxylic acid

Descripción general

Descripción

Spiro[2.5]octane-5-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It is a useful organic synthesis intermediate . The name “spiro” comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Synthesis Analysis

The synthesis of Spiro[2.5]octane-5-carboxylic acid involves several steps . It starts with a conventional industrial raw material 1,3-cyclohexanedione, which reacts with methanol through the catalysis of concentrated sulfuric acid to obtain 3-methoxy-cyclohexenone. This is then cyclized with an ethyl Grignard reagent in the presence of Lewis acid to obtain 5-methoxyspiro [2.5]oct-4-ene. In the presence of p-toluenesulfonic acid, 5-methoxyspiro [2.5]oct-4-ene is stirred in tert-methyl ether at room temperature to obtain spiro [2.5]oct-5-one. Finally, in the presence of alkali and ethanol, spiro [2.5]oct-5-one reacts with p-tosyl isonitrile at 50 DEG C by taking dimethoxyethane as a solvent to obtain spirao [2.5]oct-5-nitrile. Reflux hydrolysis is performed in an alkaline condition to obtain spiro [2.5]octane-5-carboxylic acid .Molecular Structure Analysis

Spiro[2.5]octane-5-carboxylic acid is defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Spiro[2.5]octane-5-carboxylic acid include methoxylation, cyclization, stirring in tert-methyl ether, reaction with p-tosyl isonitrile, and reflux hydrolysis .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Optimization of Bioactive Compounds

Spiro[2.5]octane-5-carboxylic acid plays a significant role in medicinal chemistry, particularly in the optimization of bioactive compounds. Its unique spirocyclic structure is leveraged to enhance the pharmacokinetic properties of potential therapeutics. The compound can be used to modify the lipophilicity and membrane permeability of drug candidates, which is crucial for their absorption and distribution within the body .

Organic Synthesis: Asymmetric Catalysis

In organic synthesis, this spiro compound is utilized in asymmetric catalysis to produce chiral molecules. The spirocyclic framework provides a rigid conformation that can induce chirality during the synthesis of enantiomerically pure compounds. This is particularly valuable for synthesizing pharmaceuticals that require specific stereochemistry for their biological activity .

Material Science: Polymer Synthesis

Spiro[2.5]octane-5-carboxylic acid finds applications in material science, especially in the synthesis of polymers. The spiro structure can impart unique mechanical and thermal properties to polymers, making them suitable for specialized applications such as high-performance materials and nanocomposites .

Chemical Biology: Probe Design

In chemical biology, spiro[2.5]octane-5-carboxylic acid is used in the design of molecular probes. These probes can bind selectively to biological targets, allowing researchers to study biological processes at the molecular level. The spiro framework enhances the selectivity and binding affinity of these probes .

Agrochemistry: Pesticide Development

The compound’s structural uniqueness is exploited in agrochemistry for the development of pesticides. Its spirocyclic nature can contribute to the stability and efficacy of pesticide molecules, leading to more effective crop protection agents .

Environmental Science: Pollutant Removal

Spiro[2.5]octane-5-carboxylic acid can be incorporated into materials designed for environmental cleanup, such as the removal of pollutants from water. The compound’s structure can be functionalized to capture and neutralize various contaminants, aiding in the purification of water resources .

Nanotechnology: Nanocarrier Design

In the field of nanotechnology, this spiro compound is used to design nanocarriers for drug delivery. The spiro structure can be engineered to encapsulate therapeutic agents, ensuring their stable transport and controlled release at the target site .

Computational Chemistry: Molecular Modeling

Lastly, spiro[2.5]octane-5-carboxylic acid is valuable in computational chemistry for molecular modeling. Its distinct structure allows for the exploration of conformational space in silico, aiding in the prediction of molecular behavior and the design of new compounds .

Safety And Hazards

While specific safety and hazards information for Spiro[2.5]octane-5-carboxylic acid is not available, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

Spiro-type host materials with rigidified skeletons, such as Spiro[2.5]octane-5-carboxylic acid, are promising for obtaining high performance RGB-based phosphorescent organic light-emitting diodes (PHOLEDs) . The better device performance based on QAF-TRZ stems from its better hole transport capability, resulting in a superior charge recombination efficiency .

Propiedades

IUPAC Name |

spiro[2.5]octane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)7-2-1-3-9(6-7)4-5-9/h7H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQQTCPUNHQTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2(C1)CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.5]octane-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Dimethylamino)pyridin-3-yl]ethanone](/img/structure/B1404483.png)

![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)

![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)